REACTION_CXSMILES
|
C1(=O)CCC=C1.C(OCC1C=CC=CC=1)C1C=CC=CC=1.[CH:22]([C:25]1[CH2:29][CH2:28][C:27](=[O:30])[CH:26]=1)([CH3:24])[CH3:23]>>[CH:22]([CH:25]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26]1)([CH3:24])[CH3:23]
|
Name
|
Cyclopentenones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
β-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC(CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Examination of the tolerance of the catalyst to steric hindrance on the substrate revealed that longer reaction times
|
Type
|
TEMPERATURE
|
Details
|
increased
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |